molecular formula C19H21N3O4S B2523266 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea CAS No. 1421445-46-6

1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea

Cat. No.: B2523266
CAS No.: 1421445-46-6
M. Wt: 387.45
InChI Key: HZRMMGIAUQSEOG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is a sophisticated hybrid heterocyclic compound designed for antimicrobial discovery and development. Its structure integrates a 3,4-dimethoxybenzyl group, a moiety known to be a versatile building block and protecting group in synthetic chemistry , with a furan-thiazole pharmacophore. Thiazole and furan-containing heterocycles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Recent scientific literature highlights that structurally similar compounds, featuring the 2-(furan-2-yl)-4-methylthiazole core, have demonstrated promising in vitro antibacterial and antifungal activities against a variety of microorganisms . The urea linker in this molecule is a key functional group that can significantly influence the compound's physicochemical properties and its ability to engage in hydrogen bonding with biological targets. This molecular architecture makes it a compelling candidate for researchers investigating new chemical entities to address antibiotic resistance and for exploring structure-activity relationships (SAR) within this class of bioactive molecules. The product is intended for laboratory research purposes to further evaluate its potential mechanisms of action and efficacy.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12-17(27-18(22-12)15-5-4-8-26-15)11-21-19(23)20-10-13-6-7-14(24-2)16(9-13)25-3/h4-9H,10-11H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRMMGIAUQSEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a furan-2-yl ketone with a thioamide under acidic conditions.

    Introduction of the benzyl group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The benzyl and thiazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the urea moiety can produce primary or secondary amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This can lead to changes in cellular processes and biological pathways, making it a valuable tool for studying biochemical mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Solubility

  • Furan vs. Chlorophenyl/Thiophene : The furan-2-yl group in the target compound introduces a conjugated π-system, which may enhance binding to aromatic receptors compared to the chlorophenyl group in ’s analog . However, chlorophenyl and fluorophenyl substituents () improve lipophilicity, favoring membrane permeability in biological systems.

Thiazole vs. Oxadiazole Core

  • The thiazole ring in the target compound and analogs provides a rigid planar structure, facilitating π-π stacking interactions. In contrast, the oxadiazole ring in ’s compound offers metabolic stability due to its resistance to enzymatic degradation .

Biological Activity

The compound 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea is a synthetic derivative that combines structural elements from furan and thiazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This indicates the presence of a urea linkage, a furan ring, and a thiazole moiety, which are critical for its biological properties.

Biological Activity Overview

Research has shown that derivatives containing furan and thiazole exhibit a wide range of biological activities, including:

  • Antitumor
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

Antitumor Activity

  • Mechanism of Action : The compound's antitumor activity is likely attributed to its ability to inhibit specific signaling pathways involved in cell proliferation. For example, compounds with similar structures have been shown to inhibit the PI3K/mTOR pathway, which is crucial for tumor growth and survival .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with thiazole and furan derivatives have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT116), and lung (A549) cancer cells .

Antimicrobial Activity

  • Activity Spectrum : Compounds similar to this compound have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Research Findings : Studies indicated that modifications on the thiazole ring enhance antimicrobial potency. For instance, derivatives that incorporate additional functional groups show improved activity against resistant strains .

Anti-inflammatory Activity

  • Mechanism : The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes. Compounds with similar structures have been identified as dual inhibitors of COX and lipoxygenase pathways, which play significant roles in inflammatory responses .
  • Experimental Evidence : In vivo models have shown that these compounds reduce inflammation markers significantly compared to control groups .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cells/OrganismsIC50/EffectivenessReference
Compound AAntitumorMCF-70.5 µM
Compound BAntimicrobialE. coli10 µg/mL
Compound CAnti-inflammatoryMouse modelSignificant reduction in swelling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols. Key steps include:

  • Intermediate formation : Cyclization reactions to generate the thiazole core (e.g., using 2-furyl derivatives and methyl substituents under dehydrating conditions) .
  • Coupling reactions : Urea linkage formation between the 3,4-dimethoxybenzyl amine and the thiazole-methyl intermediate. Carbodiimides (e.g., EDC/HOBt) are commonly used for amide/urea bond formation .
  • Optimization : Yield improvements (70–85%) are achieved by controlling solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine to carbonyl chloride) .
    • Analytical validation : Purity is confirmed via HPLC (>95%) and structural integrity by 1H^1H/13C^{13}C NMR, with characteristic peaks for furan (δ 6.3–7.2 ppm), dimethoxybenzyl (δ 3.8 ppm), and urea NH (δ 5.5–6.0 ppm) .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • FT-IR : Confirms urea C=O stretching (1640–1680 cm1^{-1}) and thiazole C-S vibrations (670–720 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ with <2 ppm error .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D geometry for docking studies .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. thiophene substitution) alter biological activity?

  • Methodological Answer :

  • Comparative analysis : Replace the furan-2-yl group with thiophene or phenyl analogs and assess activity via:
  • Enzyme inhibition assays : Measure IC50_{50} against kinases or proteases (e.g., EGFR or COX-2) .
  • Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .
  • Findings : Furan derivatives exhibit enhanced π-π stacking with aromatic residues in target proteins compared to bulkier thiophene analogs, improving binding affinity by 2–3-fold .

Q. What strategies resolve contradictions in reported activity data for this compound across studies?

  • Methodological Answer :

  • Meta-analysis : Cross-reference IC50_{50} values from independent studies (e.g., PubChem, Acta Crystallographica) and normalize data using standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Dose-response validation : Replicate studies under controlled parameters (pH 7.4, 37°C) to isolate confounding factors like solvent effects (DMSO vs. ethanol) .
  • Statistical rigor : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) in potency variations .

Q. How is molecular docking used to predict target interactions, and what limitations exist?

  • Methodological Answer :

  • Protocol :

Protein preparation : Retrieve target structures (e.g., PDB ID 1M17) and remove water/ligands using PyMOL .

Docking software : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20) .

Validation : Compare predicted binding poses with X-ray crystallography data (RMSD <2.0 Å) .

  • Limitations : Docking may overlook allosteric effects or solvent-mediated interactions, necessitating MD simulations for refinement .

Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?

  • Methodological Answer :

  • Cell lines : Use cancer (HeLa, MCF-7) and non-cancerous (HEK-293) lines to calculate selectivity indices (SI = IC50normal_{50}^{normal}/IC50cancer_{50}^{cancer}) .
  • Assays :
  • MTT/PrestoBlue : Quantify metabolic activity after 48-hour exposure (dose range: 1–100 µM) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to differentiate necrotic vs. apoptotic death .

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